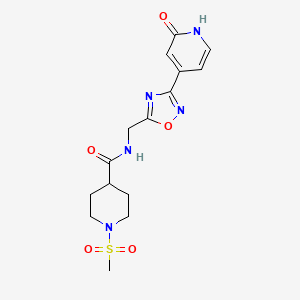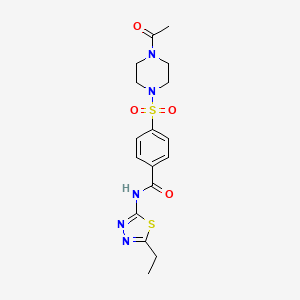![molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0](/img/structure/B2812152.png)
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is a significant compound in organic chemistry. It serves as a fundamental component in the production of boronic acids, which are crucial in various chemical reactions, including the widely-used Suzuki–Miyaura coupling . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases.
作用机制
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
BS-33662, as a boronic acid pinacol ester, is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like BS-33662) with an organic halide or triflate using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
In the context of the suzuki–miyaura reaction, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .
化学反应分析
Types of Reactions
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DCM. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and esters, which can be further utilized in organic synthesis and drug development .
科学研究应用
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different reactivity and applications.
4-(N-Boc-Amino)phenylboronic acid: A structurally similar compound with a different substitution pattern.
Uniqueness
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to form stable complexes and participate in coupling reactions makes it a valuable tool in organic synthesis and drug development .
属性
IUPAC Name |
tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMPDZHZHJVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2812069.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812070.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2812072.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)
![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
![(2Z)-7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2812081.png)

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)
![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)
